N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, forming an aromatic heterocyclic structure
Preparation Methods
The synthesis of N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction of an alkyne with various aromatic and aliphatic azides using a copper (II) catalyst in the presence of sodium ascorbate . This method is known for its simplicity, rapidity, and effectiveness. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a target for cancer treatment . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(1-benzyl-3-pyrrolidinyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C21H21N5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-benzyl-1-(3,5-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5/c1-15-9-16(2)11-18(10-15)26-21-19(12-24-26)20(22-14-23-21)25(3)13-17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3 |
InChI Key |
BMRSRGPDJSQHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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